Magnesium bisulfite

Overview

Description

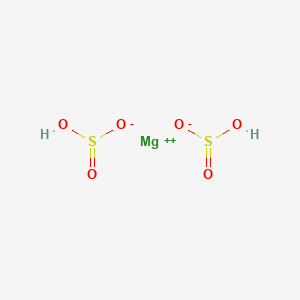

Magnesium bisulfite (Mg(HSO₃)₂) is a chemical compound widely utilized in industrial processes such as sulfite pulping and biomass pretreatment. It is formed by combining magnesium oxide (MgO) with sulfur dioxide (SO₂) in aqueous solutions, resulting in a highly soluble reagent effective in lignin sulfonation and hydrolysis . Its solubility across a broad pH range (up to pH 6) distinguishes it from other bisulfite salts, enabling its use in both acid bisulfite (pH 1–2) and bisulfite (pH 3–5) pulping processes . This compound is also notable for its recoverability; after pulping, MgO and SO₂ can be reclaimed from spent sulfite liquor (SSL) via combustion, reducing environmental waste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium bisulfite can be synthesized through various methods. One common method involves the reaction of magnesium hydroxide with sulfur dioxide. The reaction proceeds as follows: [ \text{Mg(OH)}_2 + 2 \text{SO}_2 \rightarrow \text{Mg(HSO}_3)_2 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a slurry of magnesium hydroxide. The process is carefully monitored to ensure the complete reaction of the reactants and to control the release of any by-products .

Chemical Reactions Analysis

Decomposition Reactions

Magnesium bisulfite decomposes under heat or acidic conditions, releasing sulfur dioxide (SO₂) :

In concentrated acidic environments:

Reactions with Oxidizing Agents

This compound acts as a reducing agent, reacting exothermically with oxidizers like O₂ or peroxides :

Further oxidation of SO₂ yields sulfates under catalytic conditions:

Safety Note : Reactions with strong oxidizers (e.g., HNO₃) can be explosive .

pH-Dependent Reactivity

The pretreatment of biomass with Mg(HSO₃)₂ demonstrates pH-sensitive behavior :

-

Low pH (1.8–3.0) : Dominant HSO₃⁻ species enhances lignin sulfonation.

-

Neutral pH : SO₃²⁻ forms, reducing reactivity.

Table 2: Sulfate Formation Rates at Different pH (Source 7)

| pH | Ionic Strength (M) | Sulfate Formation Rate (μM/min) |

|---|---|---|

| 1.80 | 6.4 | 12.5 |

| 3.86 | 6.4 | 45.2 |

| 5.50 | 1.2 | 8.7 |

Scientific Research Applications

Magnesium bisulfite has a wide range of applications in scientific research, including:

Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.

Biology: Employed in the preservation of biological samples and as an antioxidant.

Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceuticals.

Industry: Utilized in the paper and pulp industry for the pretreatment of biomass and in the food industry as a preservative

Mechanism of Action

Magnesium bisulfite exerts its effects primarily through its ability to release sulfur dioxide, which acts as a reducing agent. The sulfur dioxide released can interact with various molecular targets, including enzymes and proteins, leading to the inhibition of oxidative processes. This mechanism is particularly useful in preserving food and biological samples by preventing spoilage and degradation .

Comparison with Similar Compounds

Comparison with Similar Bisulfite Compounds

The table below summarizes key differences between magnesium bisulfite and analogous compounds (sodium, calcium, and ammonium bisulfites) in terms of chemical properties, industrial applications, and limitations:

Sodium Bisulfite (NaHSO₃)

- DNA Methylation Analysis : Sodium bisulfite is the gold standard for converting unmethylated cytosines to uracils in DNA methylation studies. However, its harsh reaction conditions degrade DNA, necessitating large input quantities . This compound, in contrast, offers a milder alternative but produces weaker signals in methylation-specific PCR (MSP) due to lower bisulfite concentrations and lack of pH control .

- Environmental Applications : Sodium bisulfite is preferred in ballast water treatment for neutralizing chlorine and pathogens, leveraging its strong reducing properties .

Calcium Bisulfite (Ca(HSO₃)₂)

- Pulping Limitations : Calcium bisulfite is largely obsolete in modern pulping due to insoluble calcium sulfate (CaSO₄) formation during chemical recovery, which complicates waste management . This compound’s superior solubility and recoverability make it a sustainable replacement .

Ammonium Bisulfite (NH₄HSO₃)

- Alkaline Pulping : Ammonium bisulfite is used in neutral/alkaline sulfite processes (pH 6–9) but releases ammonia during combustion, posing air quality concerns .

Research Findings on this compound

Biomass Pretreatment

A 2016 study demonstrated that this compound pretreatment (MBSP) at pH 5.13 enhances enzymatic hydrolysis of corn stover, achieving 80.18% sugar yield while preserving xylo-oligosaccharides in the spent liquor. Neutral pH conditions optimize lignin removal without full delignification .

DNA Conversion Efficiency

However, MSP results are less robust, likely due to incomplete cytosine conversion .

Properties

IUPAC Name |

magnesium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O3S/c;2*1-4(2)3/h;2*(H2,1,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHFLPKXBKBHRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].OS(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HSO3)2, H2MgO6S2 | |

| Record name | MAGNESIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium bisulfite solution appears as an aqueous solution of magnesium hydrogen sulfite. Corrosive. | |

| Record name | MAGNESIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13774-25-9 | |

| Record name | MAGNESIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013774259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dihydrogen disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0YA3FN2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.